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Compound of Interest

Compound Name: Ziapin 2

Cat. No.: B12394313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ziapin 2 is a novel, synthetic, amphiphilic azobenzene compound that functions as a molecular

optomechanical light transducer.[1] It exhibits a strong, non-covalent affinity for the plasma

membrane, where it can be precisely controlled by light to modulate cellular membrane

potential.[1][2] This technical guide provides a comprehensive overview of the structure,

mechanism of action, and experimental protocols related to Ziapin 2, intended for researchers

and professionals in drug development and cellular biology.

Core Structure and Chemical Properties
Ziapin 2 is characterized by an aminoazobenzene chromophore core functionalized with

amphiphilic chains, enabling its stable insertion into the plasma membrane.[3] The key

chemical properties are summarized below.
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Property Value Reference

CAS Number 2399497-60-8 [1][4]

Molecular Formula C₄₀H₅₄Br₂N₆ [4]

Molecular Weight 778.7 g/mol [4]

Appearance Solid [3]

Purity ≥98% [3]

Solubility Soluble in DMSO (50 mg/mL) [4]

Storage
4°C (sealed, away from

moisture)
[4]

Stock Solution Storage
-80°C for 6 months; -20°C for 1

month
[1]

Mechanism of Action: Optomechanical Perturbation
of the Cell Membrane
The functionality of Ziapin 2 is rooted in its ability to undergo reversible photoisomerization.

This process directly translates light energy into a mechanical change within the cell

membrane, altering its electrical properties.

In the dark (resting state):

Ziapin 2 predominantly exists in its stable, elongated trans-isomer.

In this conformation, Ziapin 2 molecules within the membrane form dimers.[2][5]

This dimerization leads to a thinning of the lipid bilayer, which in turn causes an increase in

membrane capacitance.[2][6]

Upon illumination with visible light (activated state):

Exposure to cyan light (approximately 470 nm) triggers the isomerization of Ziapin 2 from

the trans to the bent cis-isomer.[2][5]
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This conformational change disrupts the dimers, leading to a relaxation of the membrane

and a decrease in membrane capacitance.[2][6]

The rapid decrease in capacitance induces a transient hyperpolarization of the cell

membrane, which can be followed by depolarization.[6][7] In excitable cells, this can be

sufficient to trigger an action potential.[6]

The following diagram illustrates the photo-induced isomerization and its effect on the cell

membrane.

Dark State (trans-isomer)Light-Activated State (cis-isomer)

trans-Ziapin 2 Dimerization Membrane Thinning Increased Membrane
Capacitancecis-Ziapin 2

Light (470 nm)

Dimer Disruption Membrane Relaxation Decreased Membrane
Capacitance

Transient
Hyperpolarization

Spontaneous
Relaxation

Click to download full resolution via product page

Photo-induced isomerization and mechanism of Ziapin 2.

Quantitative Data Summary
The following tables summarize the quantitative effects of Ziapin 2 as reported in various

studies.

Table 3.1: Effect of Ziapin 2 on Membrane Capacitance in
Adult Mouse Ventricular Myocytes (AMVMs)[8]
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Condition
Mean Capacitance (pF ±
SEM)

N (cells)

Control (dark) 245.7 ± 20.5 14

Control (light stimulation) 246.9 ± 19.9 14

Ziapin 2 (25 µM, dark) 281.7 ± 23.4 9

Ziapin 2 (25 µM, light

stimulation)
263.6 ± 23.0 9

Light Power Density: 50 mW/mm²

Table 3.2: Percentage Change in Capacitance Upon
Light Stimulation in AMVMs[8]

Treatment
Percentage Change in
Capacitance (Δ% ± SEM)

N (cells)

Control 0.84 ± 0.6 14

Ziapin 2 (25 µM) -7.2 ± 2.4 9

Table 3.3: Effect of Ziapin 2 on ζ-Potential of B. subtilis
Cells[2][7]

Ziapin 2 Concentration (µg/mL) ζ-Potential (mV)

0 -40

5 -30

10 -20

Table 3.4: Cellular Uptake of Ziapin 2 in B. subtilis[2][7]
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Initial Ziapin 2 Concentration (µg/mL) Percentage of Ziapin 2 Retained by Cells

5 ~32%

10 ~45%

Experimental Protocols
Synthesis of Ziapin 2
Ziapin 2 is synthesized according to previously published procedures.[2][7] Standard

laboratory practices for handling air- and water-sensitive reagents should be followed, including

the use of dried glassware and an argon atmosphere. All commercially available chemicals and

solvents are used without further purification unless otherwise specified. Reaction progress can

be monitored by thin-layer chromatography (TLC) on silica gel. Structural confirmation is

typically achieved using ¹H-NMR spectroscopy.[8]

Measurement of ζ-Potential in Bacterial Cells
This protocol describes the measurement of changes in the surface charge of bacteria upon

incubation with Ziapin 2.

Workflow Diagram:
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Start: B. subtilis Culture

Prepare cell suspension in PBS
(OD₆₀₀ = 0.5)

Incubate with varying
concentrations of Ziapin 2

Dilute 100 µL of sample
into 900 µL PBS

Measure ζ-potential using
a Zetasizer instrument

Analyze data (average of
3 biological replicates)

End

Click to download full resolution via product page

Workflow for ζ-potential measurement.

Detailed Steps:

Culture Bacillus subtilis cells to the desired growth phase.

Suspend the cells in Phosphate Buffered Saline (PBS) to an optical density at 600 nm

(OD₆₀₀) of 0.5.[2][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b12394313?utm_src=pdf-body-img
https://www.biorxiv.org/content/10.1101/2022.09.05.506195v1.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10015841/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the cell suspensions with different concentrations of Ziapin 2 (e.g., 5 and 10

µg/mL) under both dark and light (470 nm) conditions.[2][7]

For each measurement, dilute 100 µL of the cell suspension into 900 µL of PBS.[2][7]

Perform the ζ-potential measurements at room temperature using a Malvern Zetasizer Nano

ZS or equivalent instrument.[2][7]

For robust data, obtain an average of at least three biological replicates, with three technical

measurements per replicate.[2][7]

Measurement of Membrane Potential in Bacterial Cells
This protocol utilizes the voltage-sensitive dye Tetramethylrhodamine, Methyl Ester (TMRM) to

measure changes in bacterial membrane potential induced by Ziapin 2 and light.

Detailed Steps:

Culture and prepare B. subtilis cells as in the ζ-potential protocol.

Load the cells with TMRM dye according to the manufacturer's instructions.

Incubate a subset of cells with Ziapin 2.

Perform time-lapse epifluorescence microscopy.

Acquire a baseline fluorescence reading.

Stimulate the cells with 470 nm light for a defined period (e.g., 10 seconds).[7][9]

Continue to record the TMRM fluorescence to observe hyperpolarization (increase in

fluorescence) and subsequent depolarization.[7][9]

Convert the fluorescence intensity changes to millivolts (mV) based on appropriate

calibration curves.[9]

Whole-Cell Patch-Clamp Electrophysiology
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This is a generalized protocol for measuring changes in membrane capacitance and potential

in eukaryotic cells (e.g., neurons or cardiomyocytes) treated with Ziapin 2.

Workflow Diagram:
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Start: Cultured Cells

Prepare cells and
external/internal solutions

Pull and polish glass
micropipette

Approach cell and form
Giga-ohm seal

Rupture membrane to achieve
whole-cell configuration

Incubate with Ziapin 2 (e.g., 25 µM)

Record baseline capacitance
and potential in the dark

Apply light stimulation
(e.g., 470 nm, 50 mW/mm²)

Record changes in capacitance
and potential

Analyze data

End
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Workflow for whole-cell patch-clamp electrophysiology.
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Detailed Steps:

Preparation: Prepare the necessary external (e.g., artificial cerebrospinal fluid) and internal

(pipette) solutions with appropriate osmolarity and pH.[10][11]

Pipette Fabrication: Pull glass micropipettes to a resistance of 4-8 MΩ.[10]

Cell Patching: Under a microscope, approach a target cell with the micropipette and apply

gentle suction to form a high-resistance (>1 GΩ) seal.[11]

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell

membrane patch, establishing electrical and diffusional access to the cell's interior.[12]

Ziapin 2 Application: Incubate the patched cell with the desired concentration of Ziapin 2
(e.g., 25 µM).[13]

Recording:

In voltage-clamp mode, measure the whole-cell capacitance in the dark to establish a

baseline.

Apply a light stimulus (e.g., 470 nm, 50 mW/mm²) and record the change in capacitance.

[13]

In current-clamp mode, record the resting membrane potential and any light-induced

changes, including hyperpolarization and action potential firing.

Conclusion
Ziapin 2 represents a significant advancement in the field of non-genetic optical stimulation. Its

well-characterized structure and predictable mechanism of action make it a powerful tool for

investigating the electrophysiology of both prokaryotic and eukaryotic cells. The protocols and

data presented in this guide offer a foundational resource for researchers seeking to employ

Ziapin 2 in their studies, from fundamental investigations of membrane biophysics to the

development of novel therapeutic strategies for conditions such as retinitis pigmentosa.[13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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